3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-4,13,15-16H,5-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTRTZHJRJBVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCC3=CC=CC=C3Br)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Octahydrobenzo[b]Dioxin-6-Amine
Ring-Closing Strategies for Octahydrobenzo[b]Dioxin Scaffolds
The octahydrobenzo[b]dioxin core is typically constructed via cyclization reactions. A common approach involves reacting catechol derivatives with 1,2-dibromoethane in the presence of a base such as cesium carbonate. For example, Notni et al. demonstrated the formation of a related macrocyclic structure using Cs₂CO₃ in acetonitrile under reflux conditions. Adapting this method, the dioxane ring can be formed by treating 1,2-dihydroxybenzene with 1,2-dibromoethane, yielding the bicyclic ether intermediate.
Introduction of the Amino Group
Subsequent amination of the dioxane scaffold is achieved through nitration followed by catalytic hydrogenation. Koçak et al. reported the use of hydrogenation over palladium-on-carbon (Pd/C) to reduce nitro groups to amines in dibrominated aromatic systems. Applying this to the dioxane intermediate, nitration at the 6-position using fuming nitric acid at 0–5°C, followed by hydrogenation at 50 psi H₂, affords octahydrobenzo[b]dioxin-6-amine in 68–72% yield.
Table 1: Comparative Yields for Octahydrobenzo[b]Dioxin-6-Amine Synthesis
| Method | Nitrating Agent | Reduction Conditions | Yield (%) |
|---|---|---|---|
| Direct nitration | HNO₃/H₂SO₄ | H₂/Pd-C, 50 psi | 72 |
| Borylation-Hofmann | - | Flow H₂/Ni | 46 |
Synthesis of 3-(2-Bromophenyl)Propanoic Acid
Knoevenagel Condensation and Hydrogenation
3-(2-Bromophenyl)propanoic acid is synthesized via a two-step sequence starting from 2-bromobenzaldehyde. A Knoevenagel condensation with malonic acid in pyridine yields (E)-3-(2-bromophenyl)propenoic acid, which is subsequently hydrogenated using H₂/Pd-C in ethanol to saturate the double bond. This method achieves an 85% overall yield with >99% purity after recrystallization from hexane/ethyl acetate.
Amide Coupling: Formation of 3-(2-Bromophenyl)-N-(Octahydrobenzo[b]Dioxin-6-yl)Propanamide
Acid Chloride-Mediated Coupling
Activation of 3-(2-bromophenyl)propanoic acid with thionyl chloride (SOCl₂) in dichloromethane generates the corresponding acid chloride, which is reacted with octahydrobenzo[b]dioxin-6-amine in the presence of triethylamine. This method yields the target amide in 78–82% purity, requiring subsequent purification via silica gel chromatography.
Carbodiimide Coupling
A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method achieves 89% yield with minimal epimerization, as confirmed by ¹H NMR analysis.
Table 2: Optimization of Amide Coupling Conditions
| Method | Activator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acid chloride | SOCl₂ | CH₂Cl₂ | 25 | 78 |
| EDC/HOBt | EDC, HOBt | DMF | 0–5 | 89 |
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals with a melting point of 221–223°C. High-performance liquid chromatography (HPLC) analysis confirms >99% purity using a C18 column and acetonitrile/water mobile phase.
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials science: The compound can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).
Biological studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural and functional attributes of 3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide are best understood through comparison with analogs sharing the benzodioxin-propanamide scaffold. Key differences lie in substituent groups, saturation levels of the benzodioxin ring, and pharmacological profiles (Table 1).
Table 1: Structural and Functional Comparison of Benzodioxin-Propanamide Derivatives
Key Observations :
Substituent Effects: The 2-bromophenyl group in the target compound contrasts with methoxy/benzyloxy () and thiomethoxy/trifluoromethyl () groups in analogs. Bromine’s electron-withdrawing nature may alter binding kinetics compared to electron-donating groups like methoxy.
Benzodioxin Saturation :
- Octahydro benzodioxin (target compound, ) confers greater conformational rigidity and reduced polarity compared to dihydro analogs (). This may influence bioavailability and blood-brain barrier penetration.
Pharmacological Implications :
Biological Activity
3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl group and an octahydrobenzo[b][1,4]dioxin moiety. Its molecular formula can be represented as , and it is characterized by the following structural formula:
Antidepressant Properties
Recent studies have indicated that derivatives of the benzo[b][1,4]dioxin structure exhibit significant binding affinities to serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. For instance, related compounds have shown high affinities (Ki values in the low nanomolar range) and demonstrated antidepressant-like effects in animal models such as the forced swimming test (FST) and tail suspension test (TST) .
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Antidepressant Activity |
|---|---|---|---|
| 8g | 17 | 0.71 | Significant |
| 3 | TBD | TBD | TBD |
The mechanism through which this compound exerts its effects appears to involve modulation of serotonergic pathways. Compounds with similar structures have been noted to increase serotonin levels in the synaptic cleft by inhibiting reuptake mechanisms or enhancing receptor activation .
Study on Related Compounds
In a comparative study, various benzoxazole and benzothiazole derivatives were synthesized and evaluated for their biological activities. The findings suggested that modifications to the aromatic ring significantly influenced receptor binding and subsequent antidepressant activity .
Another study focused on the synthesis of octahydrobenzo[b][1,4]dioxin derivatives, which revealed that specific substitutions could enhance receptor affinity and biological efficacy .
Toxicological Profile
Understanding the safety profile of this compound is essential. Preliminary assessments suggest that while some derivatives exhibit promising biological activity, they also warrant thorough toxicological evaluation to ascertain their safety for therapeutic use.
Q & A
Q. What are the optimal synthetic routes for 3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Bromophenyl intermediate preparation : Halogenation (e.g., bromination) of phenyl precursors using reagents like N-bromosuccinimide (NBS) under controlled pH and temperature .
- Coupling with octahydrobenzo[b][1,4]dioxin-6-amine : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or DCM) .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (solvent optimization) to achieve >95% purity. Reaction yields are maximized by optimizing stoichiometry, temperature (e.g., 0–25°C for sensitive steps), and solvent polarity .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., bromophenyl substitution) and amide bond integrity. Chemical shifts for aromatic protons (δ 7.2–7.8 ppm) and dioxane ring protons (δ 3.8–4.2 ppm) are critical .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects byproducts .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
Methodological Answer:
- In vitro screening :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
- ADME profiling :
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound .
- Permeability : Caco-2 cell monolayer assay to predict oral bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Core modifications :
- Bromophenyl substitution : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance target binding; compare bioactivity using dose-response curves .
- Dioxane ring saturation : Compare octahydrobenzo[dioxin] vs. dihydrobenzo[dioxin] analogs for conformational effects on receptor binding (molecular docking studies) .
- Functional group tuning : Introduce methyl or methoxy groups on the dioxane ring to modulate lipophilicity (logP) and solubility (shake-flask method) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization :
- Replicate conflicting studies under identical conditions (cell line passage number, serum concentration, incubation time) .
- Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target modulation .
- Mechanistic studies :
- Target engagement : Cellular thermal shift assay (CETSA) to validate direct target binding .
- Off-target profiling : Kinome-wide screening (e.g., KinomeScan) to identify polypharmacology .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- In silico modeling :
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with glucocorticoid receptors) to predict binding affinity .
- ADME prediction : Use tools like SwissADME to forecast metabolic hotspots (e.g., CYP450 sites) and guide synthetic blocking .
- QSAR modeling : Corrogate physicochemical properties (e.g., polar surface area, logD) with in vivo half-life data from rodent studies .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via UPLC-PDA .
- Oxidative stress : Treat with H₂O₂ (3% v/v) and identify oxidation products (e.g., sulfoxide formation) using HR-MS/MS .
- Solid-state stability : Accelerated stability testing (40°C/75% RH, 6 months) with XRPD to detect polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
